Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride is a complex organic compound characterized by its spirocyclic structure, which is significant in various chemical and biological applications. The molecular formula for this compound is , with a molecular weight of approximately 191.65 g/mol. This compound is primarily utilized in research settings due to its unique structural properties and potential biological activities.
Source: Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride is synthesized from various precursors through established organic chemistry methods, including cycloaddition and reductive amination reactions.
Classification: This compound falls under the category of spirocyclic compounds, specifically within the broader classification of amino acids and their derivatives. Its structural uniqueness allows it to mimic certain biological molecules, making it of interest in medicinal chemistry.
The synthesis of methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride can be achieved through several methods:
Technical details include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride features a spirocyclic core with an amino group and a carboxylate ester functionality:
Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride participates in various chemical reactions:
These reactions often require specific conditions such as temperature control, pH adjustments, and the use of solvents that promote solubility and reactivity.
The mechanism of action for methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride primarily involves its interaction with biological targets:
The physical and chemical properties of methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride are crucial for understanding its behavior in different environments:
Relevant data from studies indicate that these properties influence its effectiveness in various applications.
Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride has several scientific uses:
Spirocyclic architectures—characterized by ring systems sharing a single quaternary atom—represent a cornerstone of modern drug design due to their unique three-dimensionality and conformational constraints. Among these, the spiro[3.3]heptane scaffold (comprising two fused cyclobutane rings) has emerged as a privileged structure in medicinal chemistry. Its compact, bicyclic framework combines high steric complexity with metabolic stability, enabling precise spatial positioning of pharmacophores. Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride (CAS: 2445786-68-3, MW: 205.68) exemplifies this class, serving as a key synthetic intermediate for bioactive molecules targeting neurological disorders and antibacterial pathways [1] [7]. Unlike planar aromatic systems, spiro[3.3]heptanes exhibit increased saturation (Fsp³ > 0.5), correlating with improved clinical success rates by enhancing solubility and target selectivity [2] [10].
The spiro[3.3]heptane core confers distinct physicochemical and conformational properties critical for drug optimization:
Enhanced Three-Dimensionality: The orthogonal ring fusion creates a non-planar scaffold with substituents projecting into diverse spatial quadrants. This reduces intramolecular flexibility, "freezing" functional groups (e.g., amine and carboxylate in Methyl 3-aminospiro[3.3]heptane-1-carboxylate) into bioactive conformations. Such rigidity minimizes entropy penalties upon target binding, often improving potency [2] [10].
Improved Physicochemical Profile: Spiro[3.3]heptanes lower lipophilicity (log D) compared to carbon-matched acyclic chains or monocycles. For example, replacing a piperazine with diazaspiro[3.3]heptane in PARP inhibitors reduced log D by 0.5 units, diminishing hERG inhibition risk while maintaining target affinity [2] [10]. This scaffold’s high fraction of sp³-hybridized carbons (Fsp³ = 0.71 for C₉H₁₅NO₂ derivatives) enhances aqueous solubility and metabolic stability [1] [2].
Reduced Ring Strain: Unlike smaller spiro[2.2]pentanes, spiro[3.3]heptanes exhibit minimal angle strain (cyclobutane angles ~88° vs. ideal 90°). This enables synthetic accessibility and stability under physiological conditions. Key bond lengths and angles are optimized for mimicking transition states in enzyme inhibition [4] [10].
Table 1: Structural and Energetic Comparison of Spirocyclic Scaffolds
Spiro System | Ring Strain Energy (kcal/mol) | Fsp³ | Representative Bioactive Compound |
---|---|---|---|
Spiro[2.2]pentane | 27.5 | 0.80 | Conformationally restricted glutamate analogs |
Spiro[3.3]heptane | 25.1 | 0.71 | Methyl 3-aminospiro[3.3]heptane-1-carboxylate |
Spiro[4.5]decane | 6.3 | 0.60 | MCHr1 antagonists |
The development of spirocyclic glutamate analogs reflects a paradigm shift toward stereochemically diverse probes for neuroscience targets:
Early Analog Designs (1990s–2000s): Initial efforts focused on monocyclic glutamate mimics (e.g., ACPD, kainate) with limited conformational control. The discovery that glutamate receptors recognize folded conformations prompted designs using norbornane and spiro[2.2]pentane cores. Azerad’s norbornane-based "stereolibrary" (1998) demonstrated that small changes in bridgehead stereochemistry could switch activity between NMDA and AMPA receptor subtypes [4].
Spiro[3.3]heptane Emergence (2008–Present): In 2008, the first 2,6-disubstituted spiro[3.3]heptane glutamic acid analog was synthesized via double malonate alkylation. This established the scaffold’s viability for positioning carboxylates akin to glutamate’s extended conformation [4]. Subsequent innovations addressed previously inaccessible topologies:
Topology C/D (2022): 6-Amino-1-carboxylate and 1-amino-5-carboxylate isomers accessed through Tebbe olefination and dichloroketene cycloaddition, completing the stereochemical library [4].
Synthetic Breakthroughs: Key challenges in spiro[3.3]heptane functionalization were overcome by:
Table 2: Evolution of Spirocyclic Glutamic Acid Analogs
Generation | Scaffold | Key Synthetic Method | Target Topology |
---|---|---|---|
1 (1990s) | Norbornane | Diels-Alder cycloaddition | 2,3-Disubstituted |
2 (2000s) | Spiro[2.2]pentane | Cyclopropanation/ring expansion | 1,3-Disubstituted |
3 (2008–present) | Spiro[3.3]heptane | Malonate alkylation/Meinwald rearrangement | 1,5-; 1,6-; 2,6-disubstituted |
Spiro[3.3]heptanes serve as molecular rulers to dissect ligand-receptor binding paradigms:
For GABA transporters, spiro[3.3]heptane analogs with 1,5-amine-carboxylate spacing show subtype selectivity (δ-fold for GAT1 vs. GAT3) [4].
Stereochemical Probing: The scaffold’s chiral quaternary center generates distinct diastereomers that map target binding pockets. X-ray crystallography of spirocycle-bound complexes (e.g., 19 with mGluR1) revealed critical H-bond interactions between the protonated amine and Asp318 residue, unattainable with flexible analogs [4].
Selectivity Optimization: Spirocycles minimize off-target interactions via shape complementarity:
Table 3: Impact of Spiro[3.3]heptane Scaffolds on Target Selectivity
Target | Non-Spiro Inhibitor (Selectivity Ratio) | Spiro[3.3]heptane Analog (Selectivity Ratio) | Effect |
---|---|---|---|
PARP1 | Olaparib (PARP1/PARP3 = 1.2) | Diazaspiroheptane derivative 197 (PARP1/PARP3 = 14) | 12-fold selectivity gain |
MCHr1 | Morpholine-based (MCHr1/hERG = 5) | Azaspiro[3.3]heptane (MCHr1/hERG = 50) | Reduced cardiotoxicity risk |
SHP2 | Linear amine (SHP2/hERG = 10) | 6-Amino-3-methylspiroheptane (SHP2/hERG > 4,285) | Improved safety profile |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: